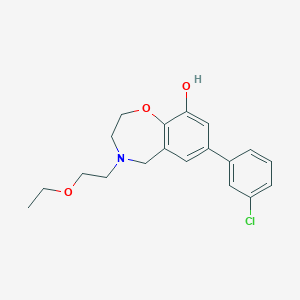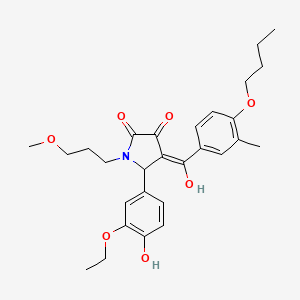![molecular formula C12H8FIN4O B5411767 3-(4-fluorophenyl)-5-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B5411767.png)
3-(4-fluorophenyl)-5-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenyl)-5-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research. The compound has been studied for its potential use in various applications, including drug discovery, medicinal chemistry, and biological research.
Mécanisme D'action
The mechanism of action of 3-(4-fluorophenyl)-5-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole involves the inhibition of specific enzymes and proteins in the body. The compound has been shown to inhibit the activity of certain kinases, which play a crucial role in the growth and proliferation of cancer cells. Additionally, the compound has been shown to inhibit the activity of certain enzymes involved in the formation of amyloid plaques, which are associated with neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, preliminary studies have shown that the compound has low toxicity and is well-tolerated in animals. The compound has also been shown to have good pharmacokinetic properties, making it suitable for use in drug discovery and medicinal chemistry.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(4-fluorophenyl)-5-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole is its potential use in drug discovery and medicinal chemistry. The compound has shown promising results in inhibiting the growth of cancer cells and has been studied as a potential anticancer agent. Additionally, the compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. However, one of the limitations of the compound is its high cost, which may limit its use in certain scientific research applications.
Orientations Futures
There are several future directions for the study of 3-(4-fluorophenyl)-5-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole. One potential direction is the further study of the compound's potential use in drug discovery and medicinal chemistry. Additionally, the compound's potential use in treating bacterial and viral infections should be further explored. Further studies on the compound's mechanism of action and biochemical and physiological effects are also needed to fully understand its potential applications. Finally, the development of more cost-effective synthesis methods for the compound could make it more accessible for various scientific research applications.
Méthodes De Synthèse
The synthesis of 3-(4-fluorophenyl)-5-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole involves the reaction of 4-iodo-1H-pyrazole-1-carboxylic acid with 4-fluoroaniline and phosphorus oxychloride. The resulting intermediate is then reacted with 1,2,4-oxadiazole to form the final product. The synthesis method has been optimized to yield high purity and high yield of the compound, making it suitable for various scientific research applications.
Applications De Recherche Scientifique
3-(4-fluorophenyl)-5-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole has been extensively studied for its potential use in drug discovery and medicinal chemistry. The compound has shown promising results in inhibiting the growth of cancer cells and has been studied as a potential anticancer agent. Additionally, the compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The compound has also been studied for its potential use in treating bacterial and viral infections.
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-5-[(4-iodopyrazol-1-yl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FIN4O/c13-9-3-1-8(2-4-9)12-16-11(19-17-12)7-18-6-10(14)5-15-18/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHLLVIQVQBEEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CN3C=C(C=N3)I)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FIN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[2-(3-ethoxy-4-isobutoxyphenyl)vinyl]-5-nitro-2,4-pyrimidinediol](/img/structure/B5411689.png)


![N-benzyl-N'-{2-[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}sulfamide](/img/structure/B5411705.png)
![1-{[2-chloro-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B5411708.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile](/img/structure/B5411712.png)
![4-{1-[1-(1-phenylethyl)-1H-tetrazol-5-yl]-3-azetidinyl}pyridine](/img/structure/B5411723.png)
![6-[1-(1,3-benzodioxol-5-yloxy)ethyl]-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5411736.png)




![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)acrylonitrile](/img/structure/B5411782.png)
![(4aS*,8aR*)-1-butyl-6-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5411789.png)